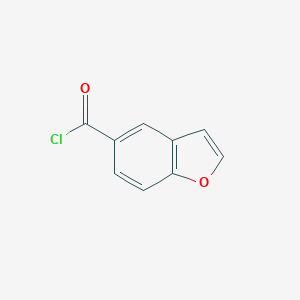

1-苯并呋喃-5-甲酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

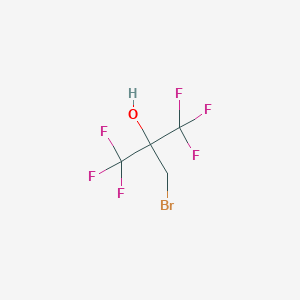

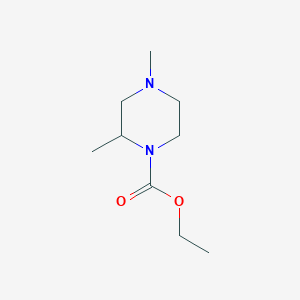

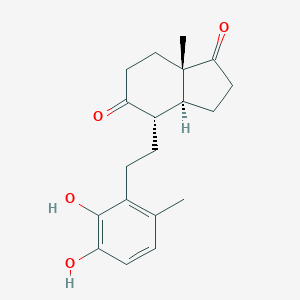

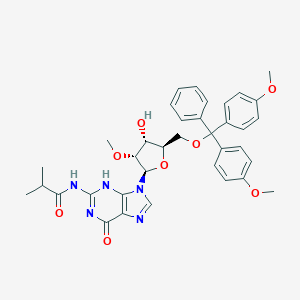

The synthesis of 1-Benzofuran-5-carbonyl chloride derivatives involves various methods, including chlorination with thionyl chloride and copper-catalyzed tandem reactions. For example, the title compound can be synthesized from 1-benzofuran-2-ylethanone by chlorination, where the benzofuran ring system and the carbonyl group are coplanar, indicating a syn position relative to both the O atom of the benzofuran ring and the Cl atom (Kozakiewicz, Prewysz-Kwinto, & Wojtczak, 2007). Another method involves one-pot reactions with acyl chlorides, phosphorus ylides, and o-iodophenols under copper catalysis, demonstrating an efficient synthesis pathway for functionalized benzofurans (Liu, Wang, & Wan, 2014).

Molecular Structure Analysis

The molecular structure of 1-Benzofuran-5-carbonyl chloride derivatives shows significant interactions, such as C-H⋯O contacts and π–π interactions, which are essential for understanding the compound's reactivity and potential applications. The coplanarity of the benzofuran ring system with the carbonyl group plays a critical role in its chemical behavior (Kozakiewicz, Prewysz-Kwinto, & Wojtczak, 2007).

Chemical Reactions and Properties

Benzofuran derivatives undergo various chemical reactions, including C-C coupling reactions and electrophilic substitutions, which are pivotal for synthesizing a wide range of organic compounds. For instance, the construction of benzofuran scaffolds via Rh/Co relay catalyzed C-H functionalization/annulation indicates the versatility of these compounds in organic synthesis (Yuan et al., 2019). Additionally, the Gold(III)-catalyzed tandem reaction for the synthesis of 3-carbonylated benzofuran derivatives highlights the regioselective potential of these reactions (Liu, Qian, Lou, & Xu, 2010).

科学研究应用

天然来源和合成

苯并呋喃衍生物在自然界广泛存在,并具有很强的生物活性,如抗肿瘤、抗菌、抗氧化和抗病毒活性。这些特性使苯并呋喃化合物(包括 1-苯并呋喃-5-甲酰氯衍生物)成为天然药物先导化合物的研究对象。已经发现了构建苯并呋喃环系的新方法,包括独特的自由基环化级联反应和质子量子隧穿,这些方法有利于构建复杂的苯并呋喃环系 (Yu-hang Miao et al., 2019).

生物活性和药物前景

苯并呋喃是许多生物活性杂环化合物中的核心单元,显示出广泛的生物活性。苯并呋喃衍生物(包括潜在的 1-苯并呋喃-5-甲酰氯)由于其独特的抗癌、抗结核、抗糖尿病、抗阿尔茨海默病和抗炎特性,在药物中具有强大的应用前景。这些化合物是开发新治疗剂不可或缺的一部分,并且一直是近期药物开发工作的重点 (K. Dawood, 2019).

抗菌剂

苯并呋喃及其衍生物的结构特征使其成为药物发现中的特权结构,尤其是在寻找有效的抗菌候选物时。一些苯并呋喃衍生物已被用于治疗皮肤病,如癌症或牛皮癣,展示了这些化合物的多种治疗潜力 (Asha Hiremathad et al., 2015).

稠合杂环的合成

1-苯并呋喃-5-甲酰氯的合成潜力可用于合成各种杂环化合物,如 1-苯并呋喃、吲哚、1-苯并噻吩及其复杂衍生物。这突出了该化合物在有机合成和创建具有增强生物活性的新型治疗剂中的重要性 (M. Petrov & D. A. Androsov, 2013).

安全和危害

未来方向

属性

IUPAC Name |

1-benzofuran-5-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLITELPDNDMFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379939 |

Source

|

| Record name | 1-benzofuran-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzofuran-5-carbonyl chloride | |

CAS RN |

56540-70-6 |

Source

|

| Record name | 1-benzofuran-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(19S)-8-(Ethoxymethyl)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B45431.png)